2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde
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Overview
Description
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a carbaldehyde group
Preparation Methods
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with imidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzaldehyde: Lacks the imidazole ring, making it less versatile in certain chemical reactions.
2-(Trifluoromethoxy)phenyl)imidazole: Lacks the aldehyde group, which limits its reactivity in oxidation and reduction reactions.
4-(Trifluoromethoxy)phenylhydrazine: Contains a hydrazine group instead of an aldehyde, leading to different chemical properties and applications.
Properties
Molecular Formula |
C11H7F3N2O2 |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)10-15-5-8(6-17)16-10/h1-6H,(H,15,16) |
InChI Key |
QRGVBVGSNBQDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C=O)OC(F)(F)F |
Origin of Product |
United States |
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